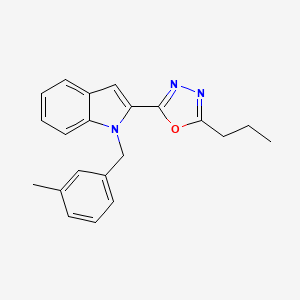
1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Descripción general
Descripción
1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole (MPPI) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI belongs to the class of indole derivatives and possesses unique chemical properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood. However, studies have suggested that 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and promote the survival of neurons. 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is also soluble in a variety of solvents, which makes it suitable for use in various experimental settings. However, the limitations of 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole include its relatively low potency and selectivity, which may require higher concentrations for therapeutic effects.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole. One potential avenue is to investigate the use of 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Another area of research is to explore the structure-activity relationship of 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and its derivatives to improve its potency and selectivity. Furthermore, research can be conducted to investigate the pharmacokinetics and toxicity of 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole to determine its suitability for clinical applications.
In conclusion, 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a novel compound with potential therapeutic applications. Its unique chemical properties, anti-inflammatory, antioxidant, and neuroprotective properties, and antitumor activity have made it a subject of interest for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole possesses anti-inflammatory, antioxidant, and neuroprotective properties. 1-(3-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has also been found to exhibit antitumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-7-20-22-23-21(25-20)19-13-17-10-4-5-11-18(17)24(19)14-16-9-6-8-15(2)12-16/h4-6,8-13H,3,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWBKKLOZFMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



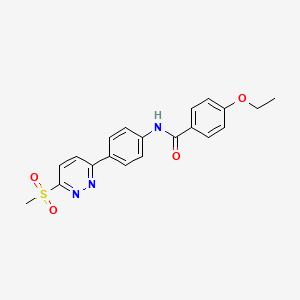


![4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3304254.png)
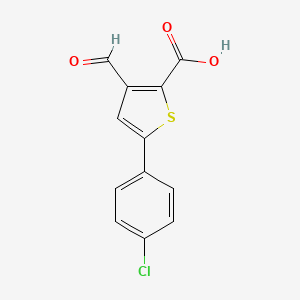
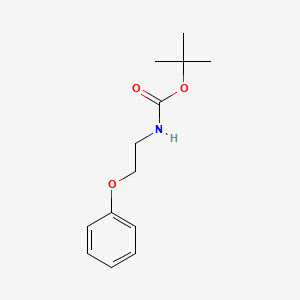

![4-Hydroxy-3-[(2-nitro-phenyl)azo]-benzeneethanol](/img/structure/B3304293.png)
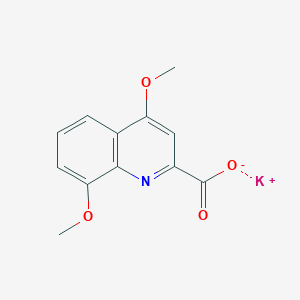
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3304303.png)


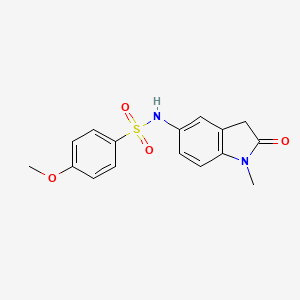
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3304356.png)